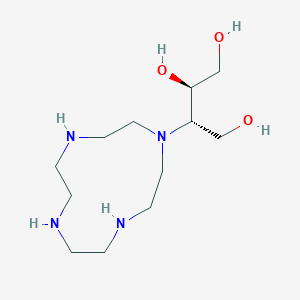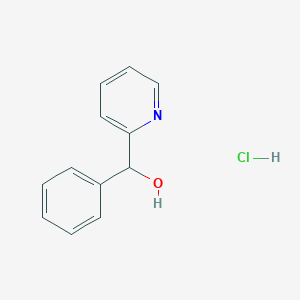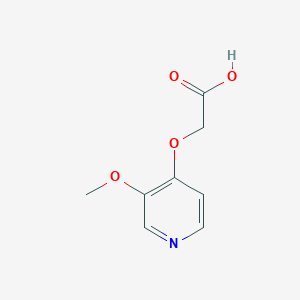
Diethyl 3,3'-((phenylazanediyl)bis(4,1-phenylene))dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate is an organic compound with the molecular formula C26H29NO4 It is a derivative of dipropanoate, characterized by the presence of a phenylazanediyl group linked to two phenylene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate typically involves the reaction of diethyl malonate with a suitable phenylazanediyl derivative. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium ethoxide. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The phenylazanediyl group can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylazanediyl group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate
- Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate
- Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate
Uniqueness
Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C28H31NO4 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
ethyl 3-[4-(N-[4-(3-ethoxy-3-oxopropyl)phenyl]anilino)phenyl]propanoate |
InChI |
InChI=1S/C28H31NO4/c1-3-32-27(30)20-14-22-10-16-25(17-11-22)29(24-8-6-5-7-9-24)26-18-12-23(13-19-26)15-21-28(31)33-4-2/h5-13,16-19H,3-4,14-15,20-21H2,1-2H3 |
InChI Key |
ZESCMKREBXUVBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12959405.png)








![Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate](/img/structure/B12959483.png)
